2,6-Dioxaspiro[4.5]decan-9-ylmethanamine

Physicochemical profiling Spirocyclic scaffold comparison Lipophilicity modulation

2,6-Dioxaspiro[4.5]decan-9-ylmethanamine (CAS 1466239-93-9) is a spirocyclic primary amine building block featuring a [4.5] spiroketal core with oxygen atoms positioned at the 2- and 6-positions of the decane framework and a methanamine substituent at the 9-position. This compound belongs to the broader class of 2,6-dioxaspiro[4.5]decane derivatives, a scaffold family that has attracted significant attention in medicinal chemistry as Gi protein-biased μ-opioid receptor agonists for pain management applications.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1466239-93-9
Cat. No. B1492920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxaspiro[4.5]decan-9-ylmethanamine
CAS1466239-93-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1COC2(CCOC2)CC1CN
InChIInChI=1S/C9H17NO2/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8H,1-7,10H2
InChIKeyOEPHHDAELFALMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dioxaspiro[4.5]decan-9-ylmethanamine (CAS 1466239-93-9): Procurement-Grade Spirocyclic Amine Building Block


2,6-Dioxaspiro[4.5]decan-9-ylmethanamine (CAS 1466239-93-9) is a spirocyclic primary amine building block featuring a [4.5] spiroketal core with oxygen atoms positioned at the 2- and 6-positions of the decane framework and a methanamine substituent at the 9-position . This compound belongs to the broader class of 2,6-dioxaspiro[4.5]decane derivatives, a scaffold family that has attracted significant attention in medicinal chemistry as Gi protein-biased μ-opioid receptor agonists for pain management applications . With a molecular formula of C₉H₁₇NO₂, a molecular weight of 171.24 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 44.5 Ų, this building block offers a moderately hydrophilic spirocyclic framework suitable for fragment-based drug discovery and lead optimization campaigns .

Why Generic Spirocyclic Amine Substitution Fails for 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine


Although multiple spirocyclic amine building blocks share the same molecular formula (C₉H₁₇NO₂) and similar molecular weight (~171 g/mol), the precise positioning of the two ether oxygen atoms within the spirocyclic framework and the attachment point of the methanamine group critically determine downstream molecular properties. The 2,6-dioxaspiro[4.5]decane scaffold is specifically claimed in the patent literature for Gi protein-biased μ-opioid receptor agonist activity, where the 2,6-oxygen arrangement and the 9-position substitution vector are essential for target engagement . In contrast, the more common 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (CAS 30482-25-8) presents a ketal-type oxygen arrangement and a different amine vector, which alters hydrogen-bonding geometry, conformational preferences, and ultimately biological recognition . Generic interchange between these regioisomeric building blocks without experimental validation risks producing SAR data that cannot be reliably interpreted, leading to false negative or false positive lead identification in medicinal chemistry programs .

Quantitative Differentiation Evidence: 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine vs. Closest Spirocyclic Amine Analogs


Regioisomeric Scaffold Differentiation: 2,6-Dioxaspiro vs. 1,4-Dioxaspiro Oxygen Positioning Alters Computed Lipophilicity

2,6-Dioxaspiro[4.5]decan-9-ylmethanamine (target) differs from the commonly procured regioisomer 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (CAS 30482-25-8, comparator) in the placement of the two ether oxygen atoms: the target features oxygen atoms in a 2,6-arrangement across the spiro junction (one oxygen in each ring), whereas the comparator features both oxygen atoms in a 1,4-dioxolane ketal ring fused to a cyclohexane ring . This structural difference produces a measurable change in computed lipophilicity: the target compound has an XLogP3-AA of -0.2, indicating greater polarity compared to the comparator, which has a computed XLogP3 of approximately 0.5–1.0 based on analogous 1,4-dioxaspiro scaffolds . The 0.7–1.2 log unit difference in computed logP is sufficient to alter CNS penetration potential, aqueous solubility, and protein binding profiles in a drug discovery context.

Physicochemical profiling Spirocyclic scaffold comparison Lipophilicity modulation

Amine Substitution Position: 9-ylmethanamine vs. Direct 9-amine Alters Rotatable Bond Count and Conformational Flexibility

The target compound (2,6-dioxaspiro[4.5]decan-9-ylmethanamine) possesses one rotatable bond (the C–CH₂NH₂ linkage), as computed by PubChem . In contrast, the direct amine analog 2,6-dioxaspiro[4.5]decan-9-amine (CAS 1343024-86-1, comparator) has zero rotatable bonds because the amine group is directly attached to the spirocyclic ring . This single rotatable bond difference is structurally significant: the methylene spacer in the target compound introduces an additional degree of conformational freedom, allowing the primary amine to sample a wider range of spatial orientations relative to the rigid spirocyclic core. This can affect both the entropic penalty upon target binding and the accessible hydrogen-bonding geometries during fragment growth or library synthesis.

Conformational analysis Building block design Spirocyclic amine comparison

Scaffold Patent Enablement: 2,6-Dioxaspiro[4.5]decane Core Is Validated for μ-Opioid Receptor Agonist Drug Discovery Programs

The 2,6-dioxaspiro[4.5]decane scaffold, of which the target compound is a synthetic precursor, is the subject of granted US Patent 11,124,523 assigned to Shandong Luye Pharmaceutical Co., Ltd. . This patent explicitly discloses that 2,6-dioxaspiro[4.5]decane derivatives function as Gi protein-biased μ-opioid receptor agonists, a mechanism designed to uncouple analgesic efficacy (Gi pathway) from adverse effects such as respiratory depression and constipation (β-Arrestin pathway) . In contrast, the 1,4-dioxaspiro[4.5]decane scaffold (e.g., CAS 30482-25-8) is primarily disclosed as an intermediate for cathepsin S inhibitors , representing a different therapeutic area and target class. This therapeutic area differentiation means that procurement of the 2,6-dioxaspiro scaffold enables access to patent-enabled chemical space for biased opioid agonist programs, whereas the 1,4-dioxaspiro scaffold is better suited for cysteine protease inhibitor development.

μ-Opioid receptor Pain therapeutics Gi protein-biased agonism Scaffold validation

Commercial Purity Benchmarking: 98% Purity Availability Provides Synthetic Reliability Advantage

2,6-Dioxaspiro[4.5]decan-9-ylmethanamine is commercially available at 98% purity from Leyan (product number 1563249) , exceeding the more commonly offered 95% purity standard for analogous spirocyclic amine building blocks such as 2,6-dioxaspiro[4.5]decan-9-amine (CAS 1343024-86-1, available at 95% from AKSci) and 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (available at 95% from multiple suppliers) . This 3-percentage-point purity advantage translates to a reduction in the total impurity burden from up to 5% to 2%, which is critical for fragment-based screening where impurity-driven false positives can confound hit validation, and for multi-step synthetic sequences where impurities can propagate and amplify through subsequent transformations.

Building block quality Synthetic reliability Procurement specification

Procurement-Driven Application Scenarios for 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine (CAS 1466239-93-9)


Fragment-Based Discovery of Biased μ-Opioid Receptor Agonists for Pain Therapeutics

The target compound serves as a key amine-containing building block for constructing 2,6-dioxaspiro[4.5]decane derivatives claimed as Gi protein-biased μ-opioid receptor agonists. As established in US Patent 11,124,523, this scaffold enables the design of analgesics that activate the Gi signaling pathway while minimizing β-Arrestin recruitment, thereby potentially reducing respiratory depression and constipation . The 9-ylmethanamine substitution provides a primary amine handle for amide coupling, sulfonamide formation, or reductive amination, allowing rapid derivatization into diverse agonist candidates. The 98% purity specification ensures that fragment screens using this building block are not confounded by impurity-derived false positives.

Spirocyclic Library Synthesis Requiring Defined Conformational Flexibility

With one rotatable bond (the methylene spacer) connecting the primary amine to the rigid spirocyclic core , this building block offers a defined degree of conformational flexibility that is absent in the direct amine analog (0 rotatable bonds). This makes it suitable for generating spirocyclic compound libraries where the amine is intentionally positioned on a flexible tether, enabling exploration of binding-site geometries that require the amine to reach beyond the immediate van der Waals surface of the spirocycle. The moderate hydrophilicity (XLogP3-AA = -0.2) also supports aqueous solubility during library synthesis and biological testing.

Regioisomer-Specific SAR Studies for Oxygen Position Effects in Spirocyclic Scaffolds

For medicinal chemistry teams investigating the impact of oxygen atom placement on target engagement, this compound serves as the definitive 2,6-dioxa regioisomer, enabling direct head-to-head comparison with the 1,4-dioxa regioisomer (CAS 30482-25-8). The 0.7–1.2 log unit difference in computed lipophilicity between the two regioisomers provides a measurable physicochemical differentiation that can be correlated with biological activity, metabolic stability, and permeability. Such matched-pair analysis is essential for establishing reliable scaffold-specific SAR and for making informed decisions about which spirocyclic core to advance into lead optimization.

Diastereomer-Controlled Synthesis via the Hydrochloride Salt Form

The hydrochloride salt of the target compound (CAS 2680537-13-5, available as a mixture of diastereomers) provides an entry point for diastereomer-controlled synthesis. Because the spirocyclic core contains stereogenic centers, the hydrochloride salt form offers improved handling and storage stability compared to the free base, while the diastereomeric mixture can be resolved by chiral chromatography or diastereomeric salt formation. This is particularly relevant for medicinal chemistry programs targeting stereochemically defined opioid receptor agonists, where specific stereoisomers may exhibit differential Gi protein-bias profiles.

Quote Request

Request a Quote for 2,6-Dioxaspiro[4.5]decan-9-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.